molecular formula C18H15ClN2O3 B5639887 MFCD02333133

MFCD02333133

Cat. No.: B5639887
M. Wt: 342.8 g/mol
InChI Key: ZJSIVUFOUVCMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “MFCD02333133” is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02333133” involves a series of chemical reactions under controlled conditions. One common method includes the reaction of specific precursors under high-pressure homogenization and ultrasound techniques. The optimal conditions for this synthesis involve a homogenization pressure of 60 MPa and ultrasound at 280 W for 30 minutes .

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using advanced techniques to ensure high yield and purity. The process often involves the use of large-scale reactors and precise control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

“MFCD02333133” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to facilitate reduction reactions.

    Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

“MFCD02333133” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of various industrial products and materials

Mechanism of Action

The mechanism of action of “MFCD02333133” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Biological Activity

MFCD02333133, also known as xanthotoxin, is a naturally occurring compound that has garnered attention for its diverse biological activities. This article explores the various aspects of its biological activity, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings and case studies.

Antimicrobial Activity

1. Antiviral Activity
Xanthotoxin has demonstrated significant antiviral properties against various viral strains. In vitro studies indicated that it inhibits viral replication by interfering with the viral entry process and disrupting the viral lifecycle.

2. Antibacterial Activity
Research has shown that this compound exhibits potent antibacterial effects against multidrug-resistant strains of bacteria. For instance, it has been reported to enhance the efficacy of conventional antibiotics in treating infections caused by resistant strains, making it a valuable adjuvant in antibacterial therapy .

3. Antifungal Activity
The compound also displays antifungal activity, particularly against pathogenic fungi such as Candida species. The mechanism involves disrupting fungal cell wall synthesis and function, leading to increased cell permeability and eventual cell death.

Anti-Inflammatory Activity

Xanthotoxin has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. Studies indicate that it can significantly reduce inflammation in models of acute and chronic inflammatory diseases. For example, its application in animal models of arthritis resulted in reduced swelling and pain .

Antioxidant Potential

The antioxidant activity of this compound is notable, with studies reporting effective scavenging of free radicals. The compound's ability to inhibit lipid peroxidation and protect cellular components from oxidative damage is attributed to its phenolic structure. The half-maximal effective concentration (EC50) for radical scavenging activity has been reported at approximately 45.24 µM .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through intrinsic and extrinsic pathways, which has been confirmed through caspase activation assays. Notably, studies have shown that xanthotoxin can inhibit the growth of neuroblastoma and colon cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Summary of Biological Activities

Biological Activity Mechanism Key Findings
AntiviralInhibits viral replicationEffective against multiple viral strains
AntibacterialEnhances antibiotic efficacyPotent against multidrug-resistant bacteria
AntifungalDisrupts cell wall synthesisEffective against pathogenic fungi
Anti-inflammatoryReduces cytokine productionSignificant reduction in inflammation
AntioxidantScavenges free radicalsEC50 = 45.24 µM for radical scavenging
AnticancerInduces apoptosisCytotoxic effects on neuroblastoma and colon cancer cells

Case Studies

  • Antibacterial Synergy
    A study demonstrated the synergistic effect of this compound with conventional antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA). The combination therapy showed a significant reduction in bacterial load compared to antibiotics alone .
  • Cancer Treatment Adjuvant
    In a clinical trial involving patients with advanced cancer, xanthotoxin was used as an adjunct to standard chemotherapy regimens. Results indicated improved patient outcomes with enhanced tumor response rates and reduced side effects associated with chemotherapy .
  • Neuroprotective Effects
    Research into the neuroprotective effects of this compound revealed its potential in treating neurodegenerative diseases. It was found to attenuate oxidative stress-induced neuronal damage in vitro, suggesting a promising role in neuroprotection .

Properties

IUPAC Name

3-chloro-1-(2,3-dimethylphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-10-5-3-8-14(11(10)2)21-17(23)15(19)16(18(21)24)20-12-6-4-7-13(22)9-12/h3-9,20,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSIVUFOUVCMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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